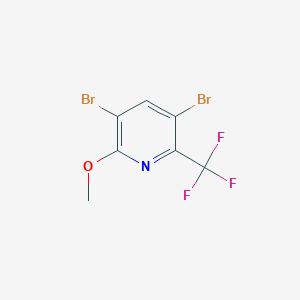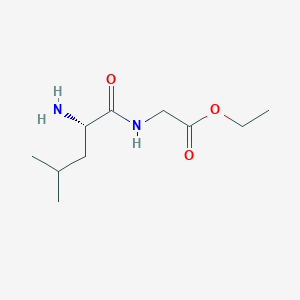
H-LEU-GLY-OET HCL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
H-LEU-GLY-OET HCL, also known as N-(2-ethoxy-2-oxoethyl)-L-leucylglycine, is a dipeptide compound composed of leucine and glycine residues. This compound is often used in peptide synthesis and research due to its stability and reactivity. It is commonly utilized in the synthesis of longer peptide chains and has applications in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
H-LEU-GLY-OET HCL can be synthesized through solid-phase peptide synthesis (SPPS) or solution-phase peptide synthesis. In SPPS, the peptide is assembled step-by-step on a solid support, allowing for precise control over the sequence. The synthesis typically involves the coupling of protected amino acids using reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to form peptide bonds .
Industrial Production Methods
Industrial production of this compound often involves large-scale SPPS or enzymatic synthesis. Enzymatic synthesis utilizes proteases like thermolysin and α-chymotrypsin to catalyze the formation of peptide bonds, offering a more environmentally friendly and efficient method .
化学反応の分析
Types of Reactions
H-LEU-GLY-OET HCL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
科学的研究の応用
H-LEU-GLY-OET HCL has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of longer peptides and proteins.
Biology: Studied for its role in protein-protein interactions and enzyme-substrate specificity.
Medicine: Investigated for its potential therapeutic applications, including drug delivery systems and peptide-based vaccines.
Industry: Utilized in the production of peptide-based materials and biocompatible hydrogels
作用機序
H-LEU-GLY-OET HCL exerts its effects through interactions with specific molecular targets, such as enzymes and receptors. The compound can act as a substrate for proteolytic enzymes, facilitating the formation of peptide bonds. The mechanism involves the nucleophilic attack of the amino group on the carbonyl carbon, leading to the formation of a peptide bond .
類似化合物との比較
Similar Compounds
H-Gly-Oet: A similar dipeptide composed of glycine and ethoxy groups.
Z-Pro-Leu-Gly-OEt: A tripeptide that includes proline, leucine, and glycine residues.
Uniqueness
H-LEU-GLY-OET HCL is unique due to its specific combination of leucine and glycine residues, which confer distinct properties such as stability and reactivity. This makes it particularly useful in peptide synthesis and research applications .
特性
分子式 |
C10H20N2O3 |
|---|---|
分子量 |
216.28 g/mol |
IUPAC名 |
ethyl 2-[[(2S)-2-amino-4-methylpentanoyl]amino]acetate |
InChI |
InChI=1S/C10H20N2O3/c1-4-15-9(13)6-12-10(14)8(11)5-7(2)3/h7-8H,4-6,11H2,1-3H3,(H,12,14)/t8-/m0/s1 |
InChIキー |
PMKXAKKWRBOEIC-QMMMGPOBSA-N |
異性体SMILES |
CCOC(=O)CNC(=O)[C@H](CC(C)C)N |
正規SMILES |
CCOC(=O)CNC(=O)C(CC(C)C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


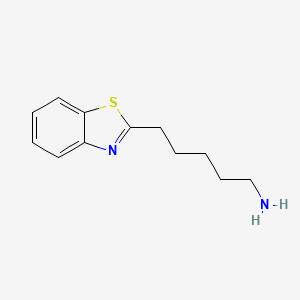
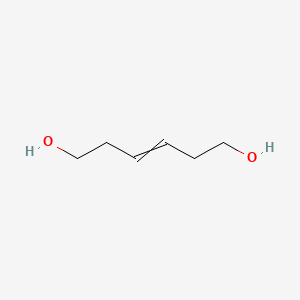
![[(2-Bromo-4-methyl-phenyl)-difluoro-methyl]-phosphonic acid diethyl ester](/img/structure/B8789571.png)
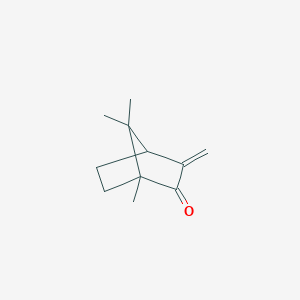
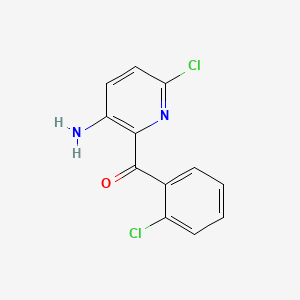
![Isothiazolo[5,4-b]pyridine-3-carboxylic acid](/img/structure/B8789587.png)
![(R)-(-)-1-[(S)-2-(Dicyclohexylphosphino)ferrocenyl]ethyldi-T-butylphosphine](/img/structure/B8789602.png)
![4-[(2,2-diphenylacetyl)amino]benzoic Acid](/img/structure/B8789607.png)
![2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-5,7-dione](/img/structure/B8789617.png)

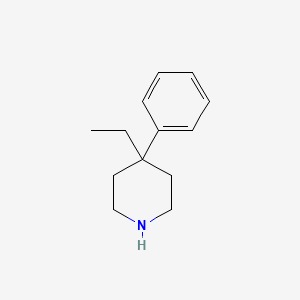
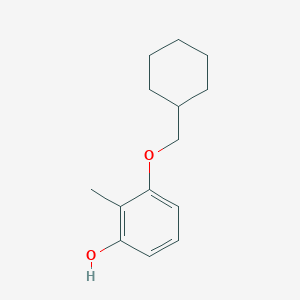
![1-[2-(Trifluoromethyl)phenyl]cyclobutanecarbonitrile](/img/structure/B8789661.png)
